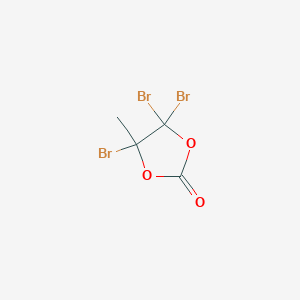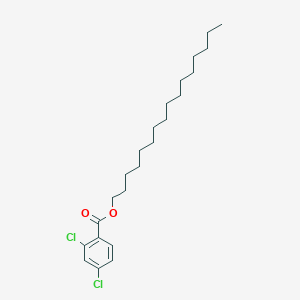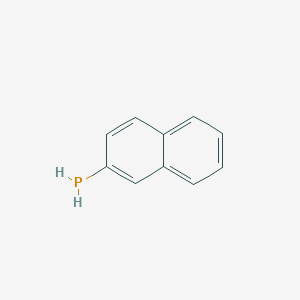
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one is a brominated organic compound with the molecular formula C4H5Br3O3. This compound is part of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. The presence of three bromine atoms and a methyl group makes it a unique and reactive molecule, often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one typically involves the bromination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide yields methoxy derivatives, while reduction with LiAlH4 results in partially de-brominated compounds.
Wissenschaftliche Forschungsanwendungen
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
- 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
Comparison: 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one is unique due to its high bromine content, which imparts distinct reactivity and properties compared to its analogs. For instance, 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one lacks bromine atoms, making it less reactive in substitution reactions. Similarly, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane contains boron instead of bromine, leading to different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
827300-13-0 |
|---|---|
Molekularformel |
C4H3Br3O3 |
Molekulargewicht |
338.78 g/mol |
IUPAC-Name |
4,4,5-tribromo-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Br3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
InChI-Schlüssel |
LYPUNLHEBVFLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=O)O1)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)


![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)

![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
